Cabozantinib Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cabozantinib Hydrochloride is a small molecule inhibitor of tyrosine kinases, primarily used as an anti-cancer medication. It is marketed under the brand names Cometriq and Cabometyx and is used to treat medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma . This compound inhibits multiple receptor tyrosine kinases, including c-Met, VEGFR2, AXL, and RET, which are involved in tumor growth and angiogenesis .
Preparation Methods
The synthesis of Cabozantinib Hydrochloride involves multiple steps, including the condensation of various intermediates. One method involves the condensation of 6,7-dimethoxyquinoline-4-yl trifluoromethanesulfonate with 4-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide under high-temperature conditions . Another method involves the condensation of (A+B) and (C+D) intermediates, where 4-(6,7-dimethoxyquinoline-4-oxy)phenylamine is synthesized through different pathways and then condensed with 1-(4-fluorophenyl)carbamoylcyclopropanecarboxylic acid chloride . These methods are designed to facilitate industrial production with high yield and purity .
Chemical Reactions Analysis
Cabozantinib Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P450 3A4 inhibitors like ketoconazole and inducers like rifampin . The major products formed from these reactions include inactive metabolites such as XL184-amide cleavage product, XL184-N-oxide, and XL184-monohydroxy sulfate . These reactions are crucial for the metabolism and elimination of this compound from the body .
Scientific Research Applications
Cabozantinib Hydrochloride has a wide range of scientific research applications. In medicine, it is used to treat various cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma . In biology, it is used to study the inhibition of receptor tyrosine kinases and their role in tumor growth and angiogenesis . In chemistry, it is used to explore the synthesis and modification of small molecule inhibitors . Additionally, this compound is being investigated for its potential therapeutic effects in acute myeloid leukemia and soft-tissue sarcomas .
Mechanism of Action
Cabozantinib Hydrochloride exerts its effects by inhibiting specific receptor tyrosine kinases such as VEGFR-1, VEGFR-2, VEGFR-3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . These receptors are involved in various cellular processes, including tumor angiogenesis, invasiveness, metastasis, and immunomodulation of the tumor microenvironment . By inhibiting these receptors, this compound suppresses metastasis, angiogenesis, and oncogenesis .
Comparison with Similar Compounds
Cabozantinib Hydrochloride is similar to other tyrosine kinase inhibitors such as Pazopanib, Vandetanib, and Sunitinib . it is unique in its ability to inhibit a broader range of receptor tyrosine kinases, including MET, VEGFR2, AXL, and RET . This broad-spectrum inhibition makes this compound particularly effective in treating various types of cancers that involve multiple signaling pathways .
Properties
CAS No. |
1817759-42-4 |
---|---|
Molecular Formula |
C28H25ClFN3O5 |
Molecular Weight |
538.0 g/mol |
IUPAC Name |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;hydrochloride |
InChI |
InChI=1S/C28H24FN3O5.ClH/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18;/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34);1H |
InChI Key |
LCNVAOXPKXBXEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.